(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is C12H19BN2O5S . Its molecular weight is 314.166 .Chemical Reactions Analysis
Organoboron compounds, such as “this compound”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 531.5±60.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Boronic Acid-Based Catalysis
Boronic acids are known for their utility in transition metal-catalyzed transformations and other applications, including acting as catalysts themselves. The concept of boronic acid catalysis (BAC) leverages the reversible covalent bonding of boronic acids with hydroxy groups. This allows for the electrophilic and nucleophilic activation of various organic reactions under mild conditions, improving atom economy by avoiding wasteful stoichiometric activations (Hall, 2019).
Synthesis of Biologically Active Derivatives
Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid functionalities, have been developed for the efficient synthesis of biologically active compounds. These catalysts have shown effectiveness in one-pot synthesis processes, demonstrating good yield and recyclability. This methodology is notable for its simplicity, safety, and short reaction time, highlighting the potential of boronic acid derivatives in streamlining synthetic routes for complex molecules (Arul Murugesan et al., 2017).
Metal-Free Coupling Reactions
The coupling of aromatic moieties with saturated heterocyclic partners is of significant interest, particularly for pharmaceutical applications. A method for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids has been developed. This process facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including oxetanes, piperidines, and azetidines, showcasing the adaptability of boronic acid derivatives in creating complex molecular architectures without the need for metal catalysts (Daniel M Allwood et al., 2014).
Creation of Complex Structures
The reaction of arylboronic acids with aryloxorhodium complexes has been studied to form tetraarylpentaborates, illustrating the potential of boronic acids in generating complex ionic structures. These compounds undergo smooth hydrolysis, leading to further insights into the chemical properties and reactivity of boronic acid derivatives. Such research underscores the utility of boronic acids in constructing multifaceted chemical entities with potential applications in various fields (Y. Nishihara et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with a transition metal catalyst, such as palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 31417 , which may influence its pharmacokinetic properties. Generally, compounds with a lower molecular weight have better absorption and distribution characteristics.
Result of Action
As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via suzuki–miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
Suzuki–miyaura cross-coupling reactions, in which the compound is used, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(20-2)11(9-10)13(16)17/h3-4,9,16-17H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVJISMKUOJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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